3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline
Description
3-{2H,3H-Imidazo[2,1-b][1,3]thiazol-6-yl}aniline (CAS: 854375-22-7, molecular formula: C₁₁H₁₁N₃S) is a heterocyclic compound featuring an imidazothiazole core fused with an aniline group at the 3-position of the benzene ring. The imidazothiazole moiety comprises a bicyclic system with a thiazole ring fused to an imidazole, contributing to its planar, aromatic structure. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of antiviral and enzyme-modulating agents.
Properties
IUPAC Name |
3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-3,6-7H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQNFBGFDOIMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating conditions in benzene for 2-4 hours . The product formation depends on the structure of the starting bromo ketone, with electron-withdrawing substituents leading to competing reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism by which 3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be due to the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells . The compound’s antimicrobial activity could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituents | Biological Activity |
|---|---|---|---|---|---|---|
| Target Compound | 854375-22-7 | C₁₁H₁₁N₃S | 217.29 | ~1.5 | Aniline (3-position) | Intermediate, uncharacterized |
| 4-Positional Isomer | 4335-34-6 | C₁₁H₁₁N₃S | 217.29 | 1.5 | Aniline (4-position) | Not reported |
| 2-Methyl Derivative | 1082895-59-7 | C₁₂H₁₁N₃S | 229.30 | ~2.0* | Methyl (imidazothiazole) | Not reported |
| Coumarin Derivative (Compound 7) | N/A | C₁₆H₁₁N₃O₃S | 325.34 | ~2.8 | 5-Methoxy (coumarin) | Antiviral (UT7/EpoS1 cells) |
| SRT1720 | 25232708 | C₂₅H₂₄ClN₇OS | 522.03 | 4.2 | Quinoxaline, piperazine | SIRT1 agonist |
*Estimated based on structural similarity.
Key Findings:
Substituent Sensitivity : Small changes (e.g., methoxy vs. methyl in coumarin derivatives) drastically alter cell-specific antiviral activity .
Enzyme Modulation : Bulky functional groups (e.g., in SRT1720) enable interactions with enzymes like SIRT1, which simpler analogs lack .
Lipophilicity and Bioavailability : The target compound’s XLogP3 (~1.5) suggests moderate membrane permeability, while derivatives like SRT1720 (XLogP3: 4.2) may face solubility challenges .
Biological Activity
3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline is a heterocyclic compound characterized by the fusion of imidazole and thiazole rings. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- IUPAC Name : 3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
- Molecular Formula : C11H11N3S
- Molecular Weight : 219.29 g/mol
- CAS Number : 1105195-14-9
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Anticancer Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. For instance, studies indicate that it may inhibit phosphorylation of focal adhesion kinase (FAK), which is overexpressed in certain cancers like mesothelioma .
- Antimicrobial Properties : Research has demonstrated that derivatives of thiazole compounds exhibit broad-spectrum antimicrobial activity. The presence of the imidazole moiety enhances this effect by potentially disrupting microbial cellular functions .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms are still under investigation.
Anticancer Studies
A notable study evaluated the antiproliferative effects of various imidazo-thiazole derivatives against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values significantly lower than standard treatments like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 13 | Jurkat | <10 | |
| Compound 14 | A431 | <10 | |
| This compound | MesoII | 0.59 - 2.81 |
Antimicrobial Activity
In vitro studies have shown that thiazole-containing compounds possess significant antibacterial properties against various strains. The imidazole ring enhances the binding affinity to bacterial targets, leading to effective inhibition of growth .
Anti-inflammatory Research
Emerging evidence suggests that compounds similar to this compound may also exhibit anti-inflammatory effects through the modulation of cytokine release and inhibition of inflammatory pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the phenyl ring and the thiazole moiety significantly influence biological activity. For example:
Q & A
Q. What are the established synthetic routes for 3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline, and how is structural integrity validated?
The compound is typically synthesized via cyclocondensation reactions between substituted anilines and thiazole precursors. For example, aryl glyoxals and 2-aminobenzothiazoles in ethanol under catalyst-free conditions yield imidazo[2,1-b]thiazole derivatives . Structural confirmation employs 1H/13C NMR to resolve aromatic protons and heterocyclic carbons, IR spectroscopy for functional group analysis, and mass spectrometry for molecular weight verification .
Q. What physicochemical properties are critical for solubility and stability in experimental workflows?
Key properties include a logP of 1.2 (indicating moderate hydrophobicity), hydrogen bond donor/acceptor counts (1/3), and a polar surface area of 66.9 Ų , which influence solubility in DMSO or ethanol . Stability is assessed via pH-dependent degradation studies and thermal analysis (e.g., melting points >265°C for related derivatives) .
Q. Which chromatographic techniques are optimal for purifying this compound?
Flash column chromatography with gradients of hexane/ethyl acetate (75–95% hexane) effectively separates imidazo[2,1-b]thiazole derivatives, while HPLC with C18 columns resolves stereoisomers .
Advanced Research Questions
Q. How do electronic effects of substituents influence product distribution in imidazo[2,1-b]thiazole synthesis?
Electron-withdrawing groups (EWGs) on aryl glyoxals (e.g., -NO₂) favor formation of N,3-diphenylbenzo[d]imidazo[2,1-b]thiazol-2-amine via nucleophilic attack, while electron-donating groups (EDGs) promote competing pathways like dimerization . Mechanistic studies using DFT calculations or kinetic isotope effects can clarify substituent-driven selectivity.
Q. What strategies resolve discrepancies in reported bioactivity data for imidazo[2,1-b]thiazole derivatives?
Discrepancies arise from variations in assay conditions (e.g., cell lines, viral strains) or compound purity. For example, antiviral activity against parvovirus B19 requires IC50 validation in primary erythroid progenitor cells rather than transformed lines . Meta-analyses comparing solvent effects (DMSO vs. aqueous buffers) and batch-to-batch NMR purity checks are critical .
Q. How is the stereochemical configuration of the imidazothiazole core determined?
X-ray crystallography confirms the (6S) stereochemistry at the tetrahydroimidazo-thiazole junction, while NOESY NMR identifies spatial proximity of protons in the fused ring system .
Q. What methodologies establish structure-activity relationships (SAR) for antiviral derivatives?
Systematic substitution at the aniline (C3) and thiazole (C6) positions, followed by in vitro plaque reduction assays , identifies key pharmacophores. For instance, fluorination at C5 enhances parvovirus B19 inhibition by 3.5-fold compared to methoxy analogs .
Q. How can molecular docking predict target binding for imidazo[2,1-b]thiazole derivatives?
Docking into viral protease active sites (e.g., parvovirus NS1) using AutoDock Vina with AMBER force fields identifies hydrogen bonds between the aniline -NH₂ and catalytic residues. MD simulations (100 ns) validate binding stability .
Data Analysis & Optimization
Q. What statistical approaches analyze reaction yield variability in multi-component syntheses?
Design of Experiments (DoE) with factors like temperature, solvent polarity, and stoichiometry optimizes yields. For example, ethanol at 70°C increases yields to 65–67% compared to DMF or THF .
Q. How are conflicting NMR assignments resolved in complex imidazo-thiazole spectra?
2D NMR techniques (HSQC, HMBC) correlate proton-carbon couplings, distinguishing overlapping signals. For instance, HMBC cross-peaks between C7 (thiazole) and H6 (imidazole) confirm regiochemistry .
Advanced Applications
Q. What radiolabeling strategies enable pharmacokinetic tracking of this compound?
Tritium labeling via catalytic hydrogenation or 14C incorporation during cyclocondensation tracks metabolic stability. LC-MS/MS quantifies plasma concentrations with LLOQ of 0.1 ng/mL .
Q. How does the compound interact with sirtuin (SIRT1) pathways in therapeutic contexts?
Structural analogs (e.g., SRT1720) activate SIRT1 via binding to the N-terminal domain, validated by surface plasmon resonance (KD = 0.2 μM) and luciferase reporter assays in HEK293 cells .
Methodological Troubleshooting
Q. Why do certain synthetic routes produce low yields, and how is this mitigated?
Competing dimerization (e.g., formation of 2,2'-oxybis derivatives) reduces yields. Adding molecular sieves to absorb water or using microwave-assisted synthesis (100°C, 30 min) improves efficiency to >70% .
Q. How are enantiomeric impurities detected and controlled in chiral derivatives?
Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) resolves enantiomers. Circular dichroism (CD) confirms enantiopurity by Cotton effects at 220–250 nm .
Computational & Modeling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
